molecular formula C10H12ClN5O4 B1436716 8-氯-2'-脱氧鸟苷 CAS No. 437715-62-3

8-氯-2'-脱氧鸟苷

货号: B1436716
CAS 编号: 437715-62-3
分子量: 301.69 g/mol
InChI 键: IMJGYHICYATNGZ-VPENINKCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8-Chloro-2’-deoxyguanosine is an organochlorine compound comprising 2’-deoxyguanosine having a chloro substituent at position 8 of the guanine ring system .


Molecular Structure Analysis

8-Chloro-2’-deoxyguanosine has a molecular formula of C10H12ClN5O4 and a molecular weight of 301.69 g/mol . It forms base pairs with incoming dCTP and dGTP using its anti and syn conformers, respectively .


Chemical Reactions Analysis

8-Chloro-2’-deoxyguanosine is a mutagenic lesion; the miscoding frequency and specificity vary depending on the DNA polymerase used . It’s also involved in reactions with hypochlorous acid .


Physical and Chemical Properties Analysis

8-Chloro-2’-deoxyguanosine has a molecular weight of 301.69 g/mol, an XLogP3-AA of -0.8, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 .

科学研究应用

理解碱基对稳定性

  • 碱基对稳定性分析:研究已经探讨了涉及8-氯-2'-脱氧鸟苷的碱基对的稳定性,特别是在8-氧-2'-脱氧鸟苷(OdG)的背景下,这是一种与衰老和疾病相关的受损核苷酸。研究发现了C8原子半径与碱基对稳定性之间的相关性,揭示了与OdG和疾病相关的突变过程 (Hamm et al., 2005)

电化学传感和DNA损伤分析

  • 电化学传感器开发:已经开发了新型电化学传感器来测量8-羟基-2'-脱氧鸟苷(一种相关化合物),表明在分析8-氯-2'-脱氧鸟苷方面具有类似应用的潜力。这些传感器对于评估氧化性DNA损伤和诊断由突变引起的疾病具有重要意义 (Guo et al., 2016)

氧化应激生物标志物研究

  • 氧化性DNA损伤生物标志物:类比于8-羟基-2'-脱氧鸟苷,8-氯-2'-脱氧鸟苷可以成为氧化性DNA损伤的有用生物标志物。研究已经证明了8-羟基-2'-脱氧鸟苷在理解氧化应激方面的实用性,特别是在暴露于纳米材料的职业环境中 (Shekaftik & Nasirzadeh, 2021)

分析氧化性DNA损伤的方法学

  • 分析方法学:已经开发了像HPLC与电化学检测这样的先进方法学,用于分析8-羟基-2'-脱氧鸟苷,这些方法可以用于适应8-氯-2'-脱氧鸟苷。这些方法对于准确测量生物样本中氧化性DNA损伤的生物标志物至关重要 (Martinis & Bianchi, 2002)

对羟基自由基反应路径的见解

  • 反应路径研究:对羟基自由基与2'-脱氧鸟苷以及其衍生物如8-氯-2'-脱氧鸟苷的反应进行研究,可以提供关于DNA损伤机制的见解。这种理解对基因组研究以及开发减轻此类损害的策略至关重要 (Chatgilialoglu et al., 2011)

作用机制

Target of Action

8-Chloro-2’-deoxyguanosine (8-Cl-dG) is an analogue of 2’-deoxyguanosine, where the hydrogen in position 8 of the guanine nucleobase has been replaced by chlorine . The primary target of 8-Cl-dG is genomic DNA . It is a major lesion produced when hypochlorous acid, a potent oxidant released by myeloperoxidase, attacks genomic DNA .

Mode of Action

8-Cl-dG promotes mutagenic replication using its syn conformer . The structural basis for 8-Cl-dG-induced mutagenesis involves the formation of base pairs with incoming dCTP and dGTP using its anti and syn conformers, respectively .

Biochemical Pathways

The presence of 8-Cl-dG in DNA can lead to G to C transversion mutations by forming Hoogsteen base pairing between syn-8-Cl-dG and anti-G during DNA synthesis . This can disrupt normal cellular functions and contribute to the initiation and progression of various types of cancer .

Pharmacokinetics

Due to its increased lipophilicity, the solubility of 8-cl-dg in water or buffer is limited . For longer storage periods, it is recommended to store the compound in freeze-dried form .

Result of Action

The presence of 8-Cl-dG in DNA promotes G to C transversion mutations . This can lead to uncontrolled cell growth, impaired DNA repair mechanisms, and evasion of cell death, all of which are hallmark features of cancer development .

Action Environment

8-Cl-dG is often associated with inflammation-induced carcinogenesis . In tissues with inflammation, phagocytic neutrophils, monocytes, and macrophages secrete the heme protein myeloperoxidase (MPO), which generates reactive oxidants such as hypochlorous acid . These reactive oxidants can attack genomic DNA to produce 8-Cl-dG as a major lesion .

生化分析

Biochemical Properties

8-Chloro-2’-deoxyguanosine is formed as a result of the reaction between hypochlorous acid, a potent oxidant produced by myeloperoxidase, and DNA. This compound is a major DNA adduct detected in inflamed tissues and is associated with carcinogenesis. It interacts with various human DNA polymerases, including pol α, pol κ, and pol η. These interactions result in miscoding during DNA replication, leading to mutations. For instance, pol κ promotes one-base deletions and misincorporations opposite the 8-Chloro-2’-deoxyguanosine lesion, while pol α and pol η incorporate dCMP opposite the lesion .

Cellular Effects

8-Chloro-2’-deoxyguanosine has significant effects on cellular processes. It is a mutagenic lesion that can lead to inflammation-driven carcinogenesis. The compound’s presence in DNA can cause miscoding during replication, leading to mutations that may contribute to cancer development. Additionally, 8-Chloro-2’-deoxyguanosine can influence cell signaling pathways and gene expression, further impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 8-Chloro-2’-deoxyguanosine exerts its effects through its interactions with DNA polymerases during replication. The compound’s chlorine atom at the 8th position of the guanine base causes structural distortions in the DNA, leading to miscoding and mutations. These mutations can result in G to C transversion mutations, which are facilitated by the formation of Hoogsteen base pairing between the syn-conformer of 8-Chloro-2’-deoxyguanosine and the anti-conformer of guanine during DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-2’-deoxyguanosine can change over time. The compound is relatively stable at room temperature but is recommended to be stored in the freezer for longer periods. Over time, the presence of 8-Chloro-2’-deoxyguanosine in DNA can lead to long-term effects on cellular function, including sustained DNA damage and mutations. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Chloro-2’-deoxyguanosine vary with different dosages in animal models. At lower doses, the compound may cause minor DNA damage and mutations, while higher doses can lead to significant toxic effects and increased risk of carcinogenesis. Studies have shown that the compound’s mutagenic effects are dose-dependent, with higher doses leading to more pronounced DNA damage and mutations .

Metabolic Pathways

8-Chloro-2’-deoxyguanosine is involved in metabolic pathways related to DNA damage and repair. It interacts with enzymes such as DNA polymerases during replication, leading to miscoding and mutations. The compound’s presence in DNA can also affect metabolic flux and metabolite levels, contributing to cellular stress and inflammation .

Transport and Distribution

Within cells and tissues, 8-Chloro-2’-deoxyguanosine is transported and distributed through interactions with DNA and various binding proteins. Its increased lipophilicity limits its solubility in water or buffer, but it can be uniformly mixed using ultrasonic or vortex methods. The compound’s distribution within cells can affect its localization and accumulation, influencing its overall impact on cellular function .

Subcellular Localization

8-Chloro-2’-deoxyguanosine is primarily localized within the DNA of cells, where it exerts its mutagenic effects. The compound’s incorporation into DNA can lead to structural distortions and miscoding during replication. These effects are influenced by the compound’s targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

属性

IUPAC Name

2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJGYHICYATNGZ-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2'-deoxyguanosine
Reactant of Route 2
8-Chloro-2'-deoxyguanosine
Reactant of Route 3
8-Chloro-2'-deoxyguanosine
Reactant of Route 4
8-Chloro-2'-deoxyguanosine
Reactant of Route 5
8-Chloro-2'-deoxyguanosine
Reactant of Route 6
8-Chloro-2'-deoxyguanosine

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